S-(3-Chloro-2-propenyl)cysteine

Glutathione S-Transferase Enzyme Kinetics Polymorphism

S-(3-Chloro-2-propenyl)cysteine (CAS 138876-21-8), also designated as L-Cysteine, S-(3-chloro-2-propenyl)-, (Z)-, is a halogenated cysteine S-conjugate with the specific (Z)- or cis- configuration. It is a key intermediate in the mercapturic acid pathway, formed endogenously from the glutathione conjugation of the soil fumigant (Z)-1,3-dichloropropene.

Molecular Formula C10H12ClNO2
Molecular Weight 195.67 g/mol
CAS No. 138876-21-8
Cat. No. B238698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(3-Chloro-2-propenyl)cysteine
CAS138876-21-8
SynonymsS-(3-chloro-2-propenyl)cysteine
Molecular FormulaC10H12ClNO2
Molecular Weight195.67 g/mol
Structural Identifiers
SMILESC(C=CCl)SCC(C(=O)O)N
InChIInChI=1S/C6H10ClNO2S/c7-2-1-3-11-4-5(8)6(9)10/h1-2,5H,3-4,8H2,(H,9,10)/b2-1-/t5-/m0/s1
InChIKeyRUBNRLJEHIJVHG-ZONQLWFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(3-Chloro-2-propenyl)cysteine (CAS 138876-21-8): Stereochemically Defined Nephrotoxic Cysteine S-Conjugate for Metabolism and Biomonitoring Research


S-(3-Chloro-2-propenyl)cysteine (CAS 138876-21-8), also designated as L-Cysteine, S-(3-chloro-2-propenyl)-, (Z)-, is a halogenated cysteine S-conjugate with the specific (Z)- or cis- configuration . It is a key intermediate in the mercapturic acid pathway, formed endogenously from the glutathione conjugation of the soil fumigant (Z)-1,3-dichloropropene [1]. Unlike simple cysteine derivatives, this compound's unique structural feature—a chlorinated allyl group in a defined geometric configuration—dictates its recognition by specific xenobiotic-metabolizing enzymes, which directly influences its bioactivation and subsequent nephrotoxic potential [2].

Stereochemical definition – The defined (Z)-configuration directs substrate recognition by xenobiotic-metabolizing enzymes (FMO, GST) and influences bioactivation pathway entry.
Biomonitoring research fit – Functions as a precursor to the isomer-specific urinary mercapturic acid biomarker, supporting cis-DCP exposure assessment studies.
Pathway differentiation – Enables discrimination between FMO-dependent S-oxygenation nephrotoxicity models and beta-lyase-dependent cysteine conjugate toxicity pathways.

Why S-(3-Chloro-2-propenyl)cysteine (Z-Isomer) Cannot Be Interchanged with Its E-Isomer or Other Haloalkyl Cysteine Conjugates


Substituting the (Z)-isomer S-(3-chloro-2-propenyl)cysteine with its (E)-isomer or other nephrotoxic cysteine conjugates like S-(1,2-dichlorovinyl)-L-cysteine (DCVC) will lead to divergent and non-comparable experimental outcomes. The compound's geometry is not incidental; it is a primary determinant of enzyme kinetics and toxicity pathway activation. The flavin-containing monooxygenase (FMO) enzyme displays a strong preference for cis-configured substrates, meaning the (E)-isomer is a poorer substrate for this key bioactivation route [1]. Critically, human GST mu-class isoenzymes, which are polymorphically expressed, exhibit a 2- to 3-fold higher specific activity for the Z-isomer over the E-isomer, introducing a variable that does not exist for DCVC, which is primarily bioactivated by beta-lyase [2]. Using an analog with an incorrect geometry or a different halogenation pattern will therefore model a distinct toxicity mechanism, invalidating any direct comparison.

Target
(Z)-cysteine S-conjugate
Geometry-dependent enzyme kinetics; FMO and GST mu prefer cis-configuration, influencing bioactivation efficiency.
Substitute
(E)-cysteine S-conjugate
Lower substrate affinity may shift metabolite profiles and underestimate toxic potency; stereochemical mismatch alters pathway engagement.
Substitute
DCVC (dichlorovinyl cysteine)
Primary bioactivation route diverges from FMO S-oxygenation to beta-lyase cleavage; mechanistic endpoint compatibility may not transfer.
Substitute
N-acetyl-(Z)-mercapturic acid
Acetylation reduces FMO substrate activity; may not recapitulate the full bioactivation profile of the native cysteine conjugate.

Quantitative Differentiation Evidence for S-(3-Chloro-2-propenyl)cysteine (Z-Isomer) vs. Analogs


2- to 3-Fold Higher Substrate Activity for Human GST Mu-Class Isoenzymes Compared to the E-Isomer

The Z-(cis-) isomer of the cysteine S-conjugate exhibits a significant kinetic advantage over the E-(trans-) isomer as a substrate for human glutathione S-transferase (GST) mu-class isoenzymes, a key detoxification and bioactivation step. In a study using mononuclear lymphocytes from exposed individuals, mu-class isoenzymes demonstrated 2- to 3-fold higher activity with Z-DCP-derived conjugates than with E-DCP-derived conjugates. This stereoselective preference is absent or much lower for alpha- and pi-class GSTs, where activity toward both isomers is lower and less discriminating [1].

GST Mu Substrate Activity
Head-to-head
Z-isomer demonstrates 2–3× higher activity compared to E-isomer with human GST mu-class isoenzymes.
Informs exposure monitoring design in populations with polymorphic GST mu expression.
Human lymphocyte in vitro assay; immunoblot-confirmed isoenzyme identity.
Glutathione S-Transferase Enzyme Kinetics Polymorphism

Superior Substrate for Flavin-Containing Monooxygenase (FMO)-Dependent S-Oxygenation vs. E-Isomer and N-Acetylated Form

The bioactivation of cysteine S-conjugates by FMO-mediated S-oxygenation is a stereochemically governed process. A direct comparison of the metabolism of cysteine S-conjugates from cis- and trans-1,3-dichloropropene showed that cis-configured conjugates are the preferred substrates for purified hog liver FMO. Furthermore, N-acetylation of the cysteine S-conjugates—producing the corresponding mercapturic acid—decreased substrate activity for this enzyme. This establishes a clear reactivity hierarchy where the Z-isomer is the most efficiently bioactivated form for this nephrotoxic pathway [1].

FMO S-Oxygenation Preference
Head-to-head
Preferred FMO substrate; higher Vmax for cis-configured cysteine conjugate. N-acetylation decreases substrate activity.
Non-acetylated (Z)-form required for maximal bioactivation in nephrotoxicity pathway models.
Porcine liver FMO in vitro incubation context.
Flavin-Containing Monooxygenase Stereoselective Sulfoxidation Nephrotoxicity Bioactivation

Specific Urinary Biomarker for Occupational Exposure to (Z)-1,3-Dichloropropene, Not Provided by E-Isomer Conjugate

The N-acetylated metabolite of S-(3-chloro-2-propenyl)cysteine, N-acetyl-S-(cis-3-chloro-2-propenyl)-L-cysteine, serves as a highly specific, non-invasive biomarker for human exposure to the cis-isomer of the soil fumigant 1,3-dichloropropene. In a study of 14 occupationally exposed workers, this metabolite was quantified in end-of-shift urine samples (n=119) and correlated with airborne exposure levels (r=0.83) to provide a reliable measure of internal dose [1]. The analytical methods for this specific mercapturic acid, employing GC with nitrogen- and sulfur-selective detection, can detect doses from as low as 5 µg of the parent compound in rat models, highlighting the assay's sensitivity and the metabolite's utility as a trace-level biomarker [2].

Exposure Biomarker Specificity
Cross-study
Urinary N-acetyl-Z-metabolite correlates with airborne cis-DCP levels (r=0.83); detectable from 5 µg dose in rat models.
Supports isomer-specific biomonitoring assay development for exposure research.
Occupational study (n=119); GC-NPD/MS analytical detection context.
Biological Monitoring Mercapturic Acid Occupational Toxicology

Distinct Toxicity Pathway (FMO-Dependent Bioactivation) Compared to DCVC (Beta-Lyase-Dependent)

While S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is the classical nephrotoxic cysteine S-conjugate whose toxicity is primarily mediated by cysteine conjugate beta-lyase, S-(3-chloro-2-propenyl)cysteine represents a distinct mechanistic class where toxicity is dependent on FMO-catalyzed S-oxygenation. Studies with isolated rat kidney cells and LLC-PK1 cells showed that the cytotoxicity of this chloroallyl conjugate is consistent with FMO bioactivation, not beta-lyase cleavage. The addition of methimazole, a competitive FMO inhibitor, reduced the renal cytotoxicity, confirming the enzyme's role [1]. This contrasts with DCVC, where toxicity is blocked by the beta-lyase inhibitor aminooxyacetic acid (AOAA) [2].

Nephrotoxicity Pathway
Cross-study
Cytotoxicity reduced by FMO inhibitor methimazole; DCVC toxicity blocked by beta-lyase inhibitor AOAA.
Distinguishes FMO- vs. beta-lyase-dependent nephrotoxicity endpoint interpretation.
Isolated rat kidney cells and LLC-PK1 cell model context.
Nephrotoxicity Mechanism Cysteine Conjugate Beta-Lyase S-Oxidation

High-Impact Application Scenarios for S-(3-Chloro-2-propenyl)cysteine (Z-Isomer)


Validated Reference Standard for cis-1,3-Dichloropropene Biomonitoring Assays

In regulatory toxicology and occupational health, this compound is indispensable as a primary analytical standard for developing and validating GC-MS or LC-MS/MS methods to quantify urinary N-acetyl-S-(cis-3-chloro-2-propenyl)-L-cysteine, the specific biomarker for exposure to the cis-isomer of 1,3-dichloropropene. As a pure, geometrically defined precursor, it ensures the required specificity that a racemic mixture cannot provide, directly supporting studies that have established the r=0.83 correlation between urinary metabolites and airborne fumigant concentrations [1].

Mechanistic Probe to Distinguish FMO- from Beta-Lyase-Dependent Nephrotoxicity

Researchers investigating the bioactivation of haloalkene-derived nephrotoxins can use this compound to specifically probe the FMO-dependent S-oxygenation pathway. Its toxicity in renal cell models is selectively attenuated by the FMO inhibitor methimazole, a response not observed with beta-lyase-dependent toxins like DCVC [2]. This allows for the dissection of competing toxicity mechanisms within the same experimental system, a crucial step in developing targeted renal protective strategies.

Isoenzyme-Specific Substrate for Human GST Mu-Class Activity and Polymorphism Studies

Given its 2- to 3-fold higher substrate specificity for human GST mu-class isoenzymes compared to the E-isomer, this pure Z-isomer conjugate is a valuable tool for pharmacogenetic and toxicological studies assessing inter-individual variability in xenobiotic metabolism. It can be deployed to phenotype individuals or tissues for functional GST mu activity, a critical determinant in the population-level susceptibility to halopropene toxicity [3].

Synthetic Intermediate for Mercapturic Acid Pathway Metabolite Synthesis

In preparative biochemistry, the non-acetylated (Z)-cysteine S-conjugate serves as a critical substrate for synthesizing its own N-acetylated mercapturic acid metabolite with defined stereochemistry, using porcine or human kidney microsomal N-acetyltransferase activity. This enzymatic route avoids racemization issues of purely chemical synthesis and provides the authentic metabolite for subsequent toxicity testing or analytical standard preparation [4].

Application
Selection Property
Validation Focus
cis-DCP biomonitoring research
Isomer-specific analytical precursor
Method specificity for Z-mercapturic acid quantification
FMO-dependent nephrotoxicity mechanism studies
FMO substrate preference (non-acetylated)
Methimazole-reversible cytotoxicity endpoint
GST mu phenotyping and polymorphism research
Mu-class GST stereospecificity
Inter-individual metabolic variability context
Mercapturic acid metabolite synthesis
Enzymatically competent non-acetylated substrate
Stereochemical integrity in N-acetylation step
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